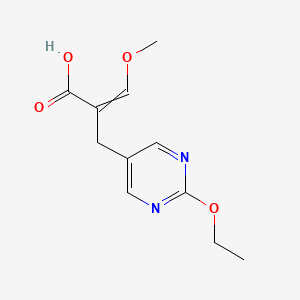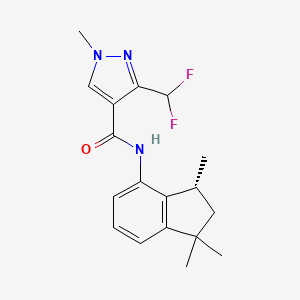![molecular formula C28H35NO3 B6594737 (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione CAS No. 131256-42-3](/img/structure/B6594737.png)
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
描述
The compound (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[63104,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione is a complex organic molecule with a unique structure It features a tricyclic dodeca-2,6,9-triene core with multiple methyl groups and a hydroxyprop-2-enylidene side chain
作用机制
Target of Action
Antibiotic PF 1018, also known as the antimicrobial peptide 1018, primarily targets bacterial cells . It has significant bactericidal and antibiofilm activity against various bacterial pathogens, including Listeria monocytogenes isolates, and different strains and serotypes of Salmonella . It was initially proposed that 1018 specifically disrupts biofilms by inhibiting the stringent response via direct interaction with the intracellular nucleotide (p)ppGpp , a key regulator of bacterial virulence, biofilm formation, and antibiotic tolerance .
Mode of Action
The mode of action of 1018 involves distinct interactions with eukaryotic and bacterial membranes . These differential interactions form the basis of its specificity and bactericidal activity . The peptide 1018 interacts with the bacterial cell wall, permeates the cell membrane, and binds to the stringent response signaling molecule ppGpp .
Biochemical Pathways
The biochemical pathways affected by 1018 involve the stringent response, a stress response in bacteria . The peptide 1018 disrupts this response, leading to changes in bacterial virulence, biofilm formation, and antibiotic tolerance . It also regulates the expression of ppGpp metabolism and biofilm-forming related genes .
Pharmacokinetics
It’s important to note that the principles of pharmacokinetics/pharmacodynamics (pk/pd) have become a backbone of antibiotic drug development and dose selection for novel as well established antimicrobials .
Result of Action
The result of 1018’s action is the potent antibacterial activity: it kills bacteria, disperses biofilms, and inhibits bacterial swarming . It also reduces levels of lipopolysaccharide-induced cytokine production . Furthermore, it has been shown to enhance the action of conventional antibiotics against bacterial biofilms .
Action Environment
The action of 1018 can be influenced by environmental factors. For instance, the peptide 1018 has higher temperature, pH, and pepsase stabilities, providing it better processing, storage, and internal environmental tolerance . This makes 1018 a potential candidate peptide for the treatment of infections caused by certain pathogenic bacteria, especially some that are resistant to current antibiotics .
生化分析
Biochemical Properties
Antibiotic PF 1018 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The structural complexity of antimicrobials like Antibiotic PF 1018 is generally greater, with an increased density of polar functionality, a larger number of chiral centers, and a higher molecular weight . These unusual chemical properties are a function of the cellular penetration requirements and the pharmacodynamic behavior of antibacterial drugs .
Cellular Effects
The effects of Antibiotic PF 1018 on various types of cells and cellular processes are significant. A mutant peptide of innate defense regulator (IDR-)1018 named 1018M was found to be more potent than IDR-1018 at destructing bacterial cell wall, permeating cell membrane and binding to stringent response signaling molecule ppGpp . It also exerts its activity by disrupting genomic DNA, regulating the expression of ppGpp metabolism and biofilm forming related genes .
Molecular Mechanism
The molecular mechanism of action of Antibiotic PF 1018 involves its interaction with biomolecules and its impact on gene expression. The 1018M peptide was found to be more potent than IDR-1018 at destructing bacterial cell wall, permeating cell membrane, and binding to stringent response signaling molecule ppGpp . This indicates that Antibiotic PF 1018 may have a similar mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the construction of the tricyclic dodeca-2,6,9-triene core. This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications. The hydroxyprop-2-enylidene side chain is then introduced through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce costs. Additionally, purification techniques such as chromatography and crystallization would be essential to obtain the desired product in its pure form.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the tricyclic core can be reduced to form saturated derivatives.
Substitution: Functional groups on the tricyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or carboxylic acid, while reduction of the double bonds would produce a fully saturated tricyclic compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, such as the production of polymers or as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
- (2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione
- This compound
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of multiple functional groups. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential biological activity.
属性
IUPAC Name |
(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO3/c1-15-12-27(5)13-17(3)24-22(16(2)14-28(24,6)18(15)4)19(27)9-10-21(30)23-25(31)20-8-7-11-29(20)26(23)32/h9-10,12-14,18-20,22,24,30H,7-8,11H2,1-6H3/b10-9+,15-12-,23-21+/t18-,19+,20?,22+,24+,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPIULZTNJKEMP-GNSLTYSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2(C=C(C3C1(C=C(C3C2C=CC(=C4C(=O)C5CCCN5C4=O)O)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C(=C\[C@@]2(C=C([C@H]3[C@]1(C=C([C@@H]3[C@H]2/C=C/C(=C\4/C(=O)C5CCCN5C4=O)/O)C)C)C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019957 | |
| Record name | Antibiotic PF 1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131256-42-3 | |
| Record name | PF 1018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131256423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antibiotic PF 1018 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6594662.png)












